molecular formula C33H44N4O4 B8552909 tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]propanoate

tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]propanoate

Cat. No. B8552909
M. Wt: 560.7 g/mol
InChI Key: MCMXNXJXROJVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]propanoate is a useful research compound. Its molecular formula is C33H44N4O4 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C33H44N4O4

Molecular Weight

560.7 g/mol

IUPAC Name

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

InChI

InChI=1S/C33H44N4O4/c1-6-28-9-7-8-16-37(28)29-13-12-25(20-27(29)22-39-5)32-34-31(35-41-32)24-11-10-23-14-17-36(21-26(23)19-24)18-15-30(38)40-33(2,3)4/h10-13,19-20,28H,6-9,14-18,21-22H2,1-5H3

InChI Key

MCMXNXJXROJVJV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(CCN(C5)CCC(=O)OC(C)(C)C)C=C4)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Title compound was prepared following general procedure 2 starting from Intermediate 22 (188 mg; 0.6 mmol) and Intermediate 25 (182 mg; 0.6 mmol). The reaction mixture was diluted with EtOAc, washed with water and brine and evaporated under vacuum.
Name
Intermediate 22
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
182 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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